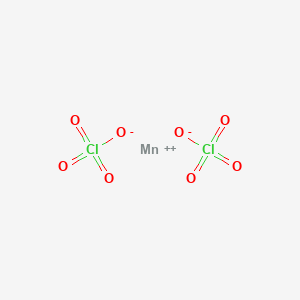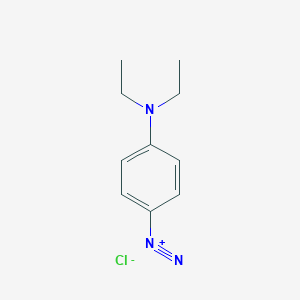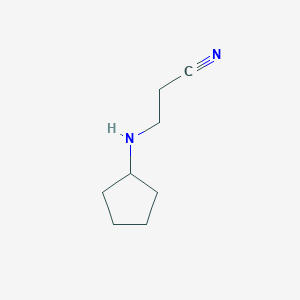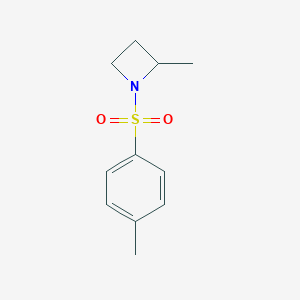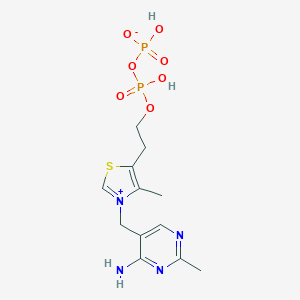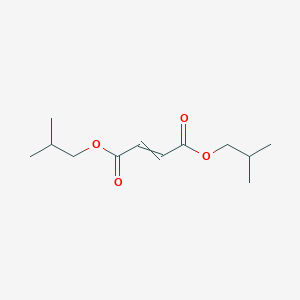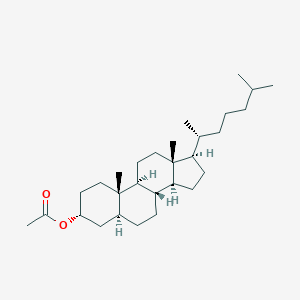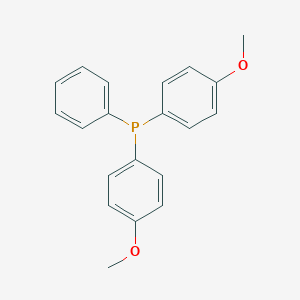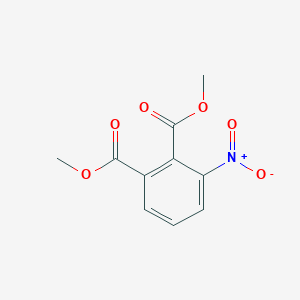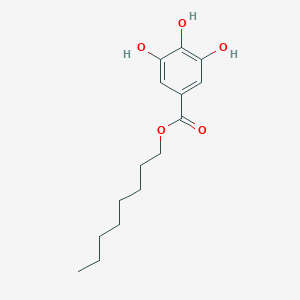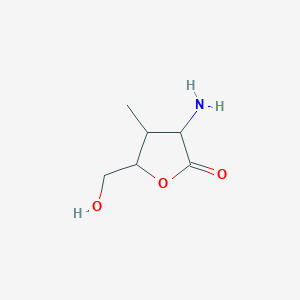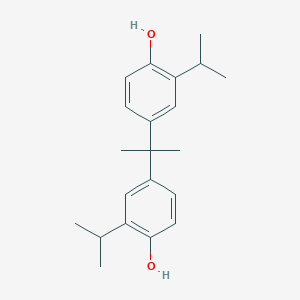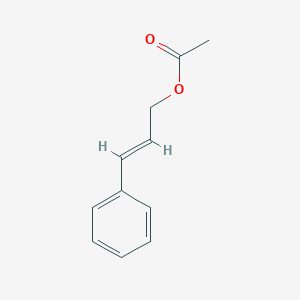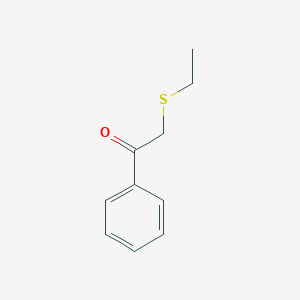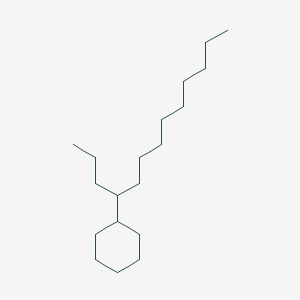
(1-Propyldecyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propyldecyl)cyclohexane, also known as PDC, is a cycloalkane compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDC is a non-toxic, odorless, and colorless liquid that is soluble in most organic solvents.
Applications De Recherche Scientifique
(1-Propyldecyl)cyclohexane has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. In the pharmaceutical industry, (1-Propyldecyl)cyclohexane has been investigated for its antifungal and antibacterial properties. Studies have shown that (1-Propyldecyl)cyclohexane exhibits potent activity against various strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
In materials science, (1-Propyldecyl)cyclohexane has been used as a lubricant and as a component in the synthesis of polymers. (1-Propyldecyl)cyclohexane has also been investigated for its potential use as a surfactant in emulsion polymerization.
In environmental science, (1-Propyldecyl)cyclohexane has been studied for its potential use as a biodegradable solvent. (1-Propyldecyl)cyclohexane has been shown to have a low toxicity and is readily biodegradable, making it an attractive alternative to traditional solvents.
Mécanisme D'action
The mechanism of action of (1-Propyldecyl)cyclohexane is not fully understood. However, studies have suggested that (1-Propyldecyl)cyclohexane may act by disrupting the cell membrane of fungi and bacteria, leading to cell death. (1-Propyldecyl)cyclohexane may also inhibit the activity of enzymes involved in cell wall synthesis.
Effets Biochimiques Et Physiologiques
Studies have shown that (1-Propyldecyl)cyclohexane has low toxicity and is not harmful to humans or animals at low concentrations. (1-Propyldecyl)cyclohexane is metabolized in the liver and excreted in the urine. However, high concentrations of (1-Propyldecyl)cyclohexane may cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-Propyldecyl)cyclohexane is its low toxicity and biodegradability, making it an attractive alternative to traditional solvents in lab experiments. (1-Propyldecyl)cyclohexane is also easily synthesized and readily available.
However, one limitation of (1-Propyldecyl)cyclohexane is its relatively low boiling point, which may limit its use in certain applications. (1-Propyldecyl)cyclohexane is also less stable than some other cycloalkanes, which may limit its shelf life.
Orientations Futures
There are several potential future directions for research on (1-Propyldecyl)cyclohexane. One area of interest is the development of (1-Propyldecyl)cyclohexane-based polymers for use in various applications, including coatings and adhesives. Another area of interest is the use of (1-Propyldecyl)cyclohexane as a biodegradable solvent in the extraction of natural products.
Conclusion:
In conclusion, (1-Propyldecyl)cyclohexane is a cycloalkane compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. (1-Propyldecyl)cyclohexane exhibits potent antifungal and antibacterial properties and is readily biodegradable, making it an attractive alternative to traditional solvents. Further research on (1-Propyldecyl)cyclohexane is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (1-Propyldecyl)cyclohexane involves the reaction of cyclohexene with 1-bromodecane in the presence of sodium hydride. The reaction yields (1-bromodecyl)cyclohexane, which is then treated with sodium propoxide to obtain (1-propyldecyl)cyclohexane.
Propriétés
Numéro CAS |
13151-89-8 |
|---|---|
Nom du produit |
(1-Propyldecyl)cyclohexane |
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
tridecan-4-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
IUKSHHIAVABBGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCCCC(CCC)C1CCCCC1 |
Synonymes |
(1-Propyldecyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



